Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate
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Overview
Description
Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate: is an organic compound with the molecular formula C13H14BrF3O4 . This compound is notable for its unique structure, which includes a bromine atom, a trifluoromethoxy group, and a tert-butyl ester. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate typically involves the reaction of 2-bromo-5-(trifluoromethoxy)phenol with tert-butyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The phenoxy group can be oxidized under specific conditions to form various oxidation products.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the ester group, to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as phenols or ethers.
Oxidation: Products include quinones or other oxidized derivatives.
Reduction: Products include alcohols or reduced esters.
Scientific Research Applications
Chemistry:
Building Blocks: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to form carbon-carbon or carbon-heteroatom bonds.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Probes: Used as chemical probes to study biological pathways and interactions.
Medicine:
Drug Development: Investigated for potential use in the synthesis of pharmaceutical compounds.
Diagnostics: Used in the development of diagnostic agents for medical imaging.
Industry:
Agrochemicals: Employed in the synthesis of herbicides and pesticides.
Polymers: Used in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate involves its interaction with specific molecular targets. The bromine atom and trifluoromethoxy group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of various products. The trifluoromethoxy group enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .
Comparison with Similar Compounds
Tert-butyl bromoacetate: Similar in structure but lacks the phenoxy and trifluoromethoxy groups.
Tert-butyl 2-bromoacetate: Similar ester group but different aromatic substitution pattern.
Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate is unique due to the presence of both the bromine atom and the trifluoromethoxy group on the aromatic ring. This combination imparts distinct electronic and steric properties, making it valuable in specific chemical reactions and applications .
Properties
Molecular Formula |
C13H14BrF3O4 |
---|---|
Molecular Weight |
371.15 g/mol |
IUPAC Name |
tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate |
InChI |
InChI=1S/C13H14BrF3O4/c1-12(2,3)21-11(18)7-19-10-6-8(4-5-9(10)14)20-13(15,16)17/h4-6H,7H2,1-3H3 |
InChI Key |
LWBSGZIHYUSDKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=CC(=C1)OC(F)(F)F)Br |
Origin of Product |
United States |
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